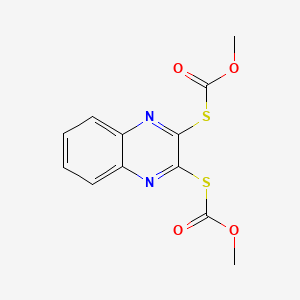

2,3-Bis(carbomethoxymercapto)quinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

58705-49-0 |

|---|---|

Molecular Formula |

C12H10N2O4S2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate |

InChI |

InChI=1S/C12H10N2O4S2/c1-17-11(15)19-9-10(20-12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 |

InChI Key |

GSGMRLJVCKMZIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)SC1=NC2=CC=CC=C2N=C1SC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Carbomethoxymercapto Quinoxaline

Precursor Synthesis and Strategic Functionalization

The successful synthesis of the target compound is critically dependent on the efficient preparation of key quinoxaline (B1680401) intermediates. These precursors are strategically designed to facilitate the subsequent introduction of sulfur-containing groups at the 2 and 3 positions of the quinoxaline ring.

Synthesis of Key Halogenated Quinoxaline Intermediates

A primary and versatile precursor for the synthesis of 2,3-disubstituted quinoxalines is 2,3-dichloroquinoxaline (B139996). This intermediate is highly valued due to the reactivity of its chlorine atoms, which act as excellent leaving groups in nucleophilic aromatic substitution reactions. researchgate.net The synthesis of 2,3-dichloroquinoxaline typically starts from quinoxaline-2,3(1H,4H)-dione, which can be prepared through the condensation of ortho-phenylenediamine and oxalic acid. nih.govrsc.org

The chlorination of quinoxaline-2,3(1H,4H)-dione can be achieved using various chlorinating agents. A common laboratory method involves refluxing the dione (B5365651) with phosphorus oxychloride (POCl₃). chemicalbook.com Another approach involves treating 2,3-dihydroxyquinoxaline (B1670375) with thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.com These methods provide 2,3-dichloroquinoxaline in high yields.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux, 100°C, 3h | 2,3-Dichloroquinoxaline | 92 |

| 2,3-Dihydroxyquinoxaline | SOCl₂, DMF | Reflux, 1h | 2,3-Dichloroquinoxaline | 98 |

Table 1: Synthesis of 2,3-Dichloroquinoxaline

Introduction of Sulfur-Containing Moieties to the Quinoxaline Core

With the halogenated precursor in hand, the next strategic step involves the introduction of sulfur-containing functional groups. A key intermediate for the synthesis of various 2,3-dithio-substituted quinoxalines is quinoxaline-2,3-dithiol (B7734207), which exists in tautomeric equilibrium with quinoxaline-2,3(1H,4H)-dithione. rsc.org This dithiol can be synthesized from 2,3-dichloroquinoxaline through a reaction with a sulfur nucleophile.

One established method is the reaction of 2,3-dichloroquinoxaline with thiourea (B124793) in ethanol, followed by hydrolysis with a base like sodium hydroxide (B78521). rsc.orgrsc.org Another effective route involves the reaction of 2,3-dichloroquinoxaline with sodium hydrogen sulfide (B99878) (NaSH). nih.gov

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2,3-Dichloroquinoxaline | 1. Thiourea, Ethanol, Reflux | 2. NaOH(aq), Reflux | Quinoxaline-2,3-dithiol | 80-85 |

| 2,3-Dichloroquinoxaline | NaSH, Ethanol, Reflux | Quinoxaline-2,3-dithiol | 86 |

Table 2: Synthesis of Quinoxaline-2,3-dithiol

Direct and Indirect Synthetic Approaches to 2,3-Bis(carbomethoxymercapto)quinoxaline

The final stage of the synthesis, the attachment of the carbomethoxymercapto groups, can be approached through several synthetic routes, primarily leveraging the reactivity of the prepared precursors.

Nucleophilic Aromatic Substitution (SNAr) Utilizing Thiocarboxylate Reagents

The most direct approach to forming the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This method utilizes the highly reactive 2,3-dichloroquinoxaline as the substrate. The nucleophile in this case would be a thiocarboxylate, specifically the methyl thiocarbonate anion. This anion can be generated in situ from methyl thiocarbonate and a suitable base.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom of the quinoxaline ring, forming a Meisenheimer-like intermediate. nih.gov The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the desired product. The presence of the electron-withdrawing nitrogen atoms in the quinoxaline ring facilitates this reaction. researchgate.net

Condensation Reactions with Thiolated Dicarbonyl Equivalents

While less direct, a plausible synthetic route could involve the condensation of a thiolated dicarbonyl equivalent with an ortho-phenylenediamine derivative. This approach would build the substituted quinoxaline ring in a single step. However, the synthesis of the required thiolated dicarbonyl precursor would be a significant challenge in itself.

Multi-Step Synthesis via Intermediate Derivatization (e.g., from dithiols)

An indirect yet highly effective method involves the derivatization of the quinoxaline-2,3-dithiol intermediate. The thiol groups of this molecule are nucleophilic and can readily undergo S-alkylation reactions.

In this approach, quinoxaline-2,3-dithiol is first deprotonated with a base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic dithiolate anion. This dithiolate is then reacted with a suitable electrophile, in this case, a methyl haloformate like methyl chloroformate or methyl bromoformate. This reaction would proceed via a standard S-alkylation mechanism to furnish the final product, 2,3-bis(carbomethoxymercapto)quinoxaline.

| Intermediate | Reagent 1 | Reagent 2 | Reaction Type |

| Quinoxaline-2,3-dithiol | Base (e.g., NaOH) | Methyl Chloroformate | S-alkylation |

Table 3: Multi-Step Synthesis from Quinoxaline-2,3-dithiol

Reaction Condition Optimization and Green Chemistry Principles in Synthesis

The optimization of reaction conditions is paramount in the synthesis of complex heterocyclic compounds like 2,3-Bis(carbomethoxymercapto)quinoxaline. This involves a systematic study of catalysts, solvents, and physical parameters to maximize product yield and purity while minimizing waste and energy consumption, aligning with the principles of green chemistry. ijirt.org

Catalytic Systems and Promoters for Enhanced Synthetic Efficiency

The synthesis of the quinoxaline scaffold, the foundational structure for 2,3-Bis(carbomethoxymercapto)quinoxaline, is often catalyzed to enhance reaction rates and yields. A variety of catalytic systems have been employed for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. These include Brønsted acid-surfactant-combined catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can function effectively in aqueous media. tandfonline.com Heterogeneous catalysts, such as zeolites, montmorillonite (B579905) K-10, and alumina-supported heteropolyoxometalates, are also utilized, offering advantages like easy separation and recyclability. tandfonline.comnih.gov For instance, molybdophosphovanadates supported on alumina (B75360) have demonstrated high activity at room temperature. nih.gov

While these catalysts are crucial for forming the quinoxaline core, the subsequent introduction of the carbomethoxymercapto groups onto a precursor like 2,3-dichloroquinoxaline typically proceeds via nucleophilic substitution. This step is often promoted by a base rather than a traditional catalyst. The base deprotonates the nucleophile (e.g., a thiol), increasing its reactivity.

Table 1: Comparison of Catalytic Systems in Quinoxaline Synthesis

| Catalyst System | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| p-Dodecylbenzenesulfonic acid (DBSA) | Water, Room Temperature | Acts as both catalyst and surfactant, enabling reactions in water; inexpensive and non-toxic. | tandfonline.com |

| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | Heterogeneous, easily recoverable and reusable, high yields. | nih.gov |

| Nickel Bromide/1,10-phenanthroline | - | Inexpensive, simple system. | organic-chemistry.org |

| Elemental Sulfur | DMSO, Room Temperature | Metal-free, catalyst-free mediation. | organic-chemistry.orgorganic-chemistry.org |

Solvent Effects and Reaction Medium Selection

The choice of solvent plays a critical role in the synthesis of quinoxaline derivatives, influencing reaction rates, yields, and the environmental footprint of the process. omicsonline.org Traditional syntheses often employ organic solvents such as ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). nih.gov Studies have shown that both protic solvents (e.g., methanol, ethanol) and aprotic solvents (e.g., DMF, THF, DMSO) can provide good yields, with the optimal choice depending on the specific reactants and conditions.

In line with green chemistry principles, significant efforts have been made to replace volatile and toxic organic solvents with more environmentally benign alternatives. benthamdirect.comekb.eg Water is an ideal green solvent due to its safety, non-toxicity, and low cost. tandfonline.com The use of surfactant-type catalysts can facilitate reactions between organic substrates in an aqueous medium. tandfonline.com Another green alternative is Polyethylene Glycol (PEG-400), which is non-toxic, inexpensive, and recyclable. ripublication.com Solvent-free reactions, conducted by grinding reactants together, represent another sustainable approach that minimizes waste. researchgate.net

Table 2: Effect of Solvent on Quinoxaline Synthesis Yield and Time

| Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Ethanol (EtOH) | 10 min | 95% | mdpi.com |

| Water (H₂O) | ~2 hours | High Yields | tandfonline.com |

| PEG-400 | 28-78 min | Good Yields | ripublication.com |

| Solvent-Free (Grinding) | - | High Yields | researchgate.net |

Note: Data is for representative quinoxaline syntheses, as specific data for the target compound is limited.

Temperature, Pressure, and Time Regimes for Yield and Selectivity

Temperature and reaction time are critical parameters that must be carefully controlled to achieve high yields and selectivity. Many modern synthetic protocols for quinoxalines are optimized to proceed efficiently at room temperature, reducing energy consumption. tandfonline.comnih.gov However, some transformations may require heating under reflux to proceed at a reasonable rate. nih.gov

The duration of the reaction is also a key variable. For example, in the synthesis of 2,3-diarylquinoxaline carboxylic acids in high-temperature water, extending the reaction time can increase the yield of the desired product, but may also promote side reactions like decarboxylation. uni-konstanz.de A study on the synthesis of quinoxaline using an alumina-supported catalyst showed that yields increased with time up to 120 minutes, after which they remained constant. nih.gov

Energy-efficient techniques such as microwave and ultrasonic irradiation have been successfully applied to the synthesis of quinoxalines. ijirt.org These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields by providing uniform and rapid heating. researchgate.net For example, a one-pot green synthesis of quinoxalines was achieved in just 60 seconds using microwave irradiation. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable protocols for quinoxaline synthesis is a major focus of current research, aiming to reduce the environmental impact of chemical processes. ijirt.orgekb.eg This involves adhering to the principles of green chemistry, such as using renewable starting materials, employing recyclable catalysts, minimizing waste, and using safer solvents. benthamdirect.commdpi.com

Key aspects of sustainable quinoxaline synthesis include:

Use of Green Solvents : Water and PEG-400 are increasingly used as reaction media, replacing hazardous organic solvents. tandfonline.comripublication.com

Alternative Energy Sources : Microwave and ultrasound irradiation offer energy-efficient alternatives to conventional heating, leading to shorter reaction times and often improved yields. researchgate.net

Recyclable Catalysts : The use of heterogeneous or magnetically separable catalysts simplifies product purification and allows the catalyst to be reused, reducing waste and cost. nih.gov

One-Pot Syntheses : Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates saves time, reduces solvent use, and minimizes waste. mdpi.com

These green methodologies, while often demonstrated for the synthesis of the basic quinoxaline ring, provide a clear framework for developing a fully sustainable synthesis of 2,3-Bis(carbomethoxymercapto)quinoxaline, from the formation of the core to its final functionalization. ekb.eg

Mechanistic Elucidation of Compound Formation Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and designing new synthetic routes. The formation of 2,3-Bis(carbomethoxymercapto)quinoxaline can be conceptually divided into two key stages: the formation of the quinoxaline core and the subsequent incorporation of the sulfur-containing functional groups.

Proposed Reaction Mechanisms (e.g., involving quinoxaline core formation, sulfur incorporation)

Quinoxaline Core Formation: The most common and well-established method for synthesizing the quinoxaline ring system is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net The proposed mechanism generally proceeds through the following steps:

Activation : The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity.

Nucleophilic Attack : One of the amino groups of the o-phenylenediamine (B120857) acts as a nucleophile, attacking the activated carbonyl carbon.

Dehydration : The resulting intermediate undergoes dehydration to form an imine.

Intramolecular Cyclization : The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration : A second dehydration step occurs, leading to the formation of the aromatic quinoxaline ring. researchgate.net

Sulfur Incorporation and Functionalization: The introduction of the two carbomethoxymercapto groups at the 2 and 3 positions is typically achieved by starting with a pre-functionalized quinoxaline, such as quinoxaline-2,3(1H,4H)-dithione or 2,3-dichloroquinoxaline.

Pathway from Quinoxaline-2,3(1H,4H)-dithione : This precursor can be synthesized from 2,3-dichloroquinoxaline by reaction with a sulfur nucleophile like sodium hydrogen sulfide. nih.gov The dithione exists in tautomeric equilibrium with quinoxaline-2,3-dithiol. In the presence of a base, the dithiol is deprotonated to form a potent dithiolate nucleophile. This dithiolate can then react with two equivalents of an acylating agent, such as methyl chloroformate, via a nucleophilic acyl substitution mechanism to yield the final product, 2,3-Bis(carbomethoxymercapto)quinoxaline.

Pathway from 2,3-Dichloroquinoxaline : Alternatively, the target compound can be formed through a direct double nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloroquinoxaline. In this pathway, a nucleophile like methyl thioglycolate, in the presence of a base, would displace both chloride ions to form the desired product. The electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring activate the C2 and C3 positions towards nucleophilic attack, facilitating this substitution.

These proposed pathways are based on well-established reaction mechanisms in heterocyclic and sulfur chemistry, providing a rational basis for the synthesis of 2,3-Bis(carbomethoxymercapto)quinoxaline. nih.govchim.it

Identification of Key Intermediates and Transition State Structures

The synthesis of 2,3-bis(carbomethoxymercapto)quinoxaline from 2,3-dichloroquinoxaline and methyl thioglycolate proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process involves the sequential displacement of the two chlorine atoms on the quinoxaline ring. The key to understanding this transformation lies in the identification and characterization of the transient species involved, namely the key intermediates and transition state structures. While direct experimental isolation and characterization of these transient species for this specific reaction are challenging due to their inherent instability, their structures and energetic profiles can be elucidated through computational chemistry and by analogy to well-studied SNAr reactions.

The reaction is expected to proceed in two consecutive SNAr steps, each involving a tetrahedral intermediate, commonly referred to as a Meisenheimer complex.

First Substitution Step:

The initial step involves the nucleophilic attack of the thiolate anion of methyl thioglycolate at one of the electrophilic carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This attack leads to the formation of a high-energy tetrahedral intermediate, the Meisenheimer complex.

Key Intermediate 1: Monosubstituted Meisenheimer Complex

This intermediate is characterized by the temporary loss of aromaticity in the pyrazine ring of the quinoxaline system. The carbon atom undergoing attack changes its hybridization from sp² to sp³, forming a tetrahedral geometry. The negative charge is delocalized over the electron-withdrawing quinoxaline ring system, providing some stabilization.

| Property | Description |

| Structure | A tetrahedral carbon at the site of nucleophilic attack, bonded to the incoming nucleophile, a chlorine atom, and two nitrogen atoms of the quinoxaline ring. |

| Hybridization | The carbon atom at the reaction center is sp³ hybridized. |

| Charge | The negative charge is delocalized across the quinoxaline ring, particularly onto the nitrogen atoms and the benzene (B151609) ring. |

| Aromaticity | The pyrazine ring of the quinoxaline system loses its aromatic character in this intermediate state. |

Transition State 1 (TS1)

The formation of the Meisenheimer complex proceeds through a transition state (TS1). In this transition state, the bond between the sulfur atom of the nucleophile and the carbon atom of the quinoxaline ring is partially formed, while the carbon-chlorine bond is still intact.

| Property | Description |

| Geometry | The geometry around the reaction center is distorted tetrahedral. |

| Bonding | The C-S bond is partially formed, and the C-Cl bond is slightly elongated but not yet broken. |

| Energy | Represents the highest energy point on the reaction coordinate for the formation of the Meisenheimer complex. |

Following the formation of the Meisenheimer complex, the intermediate collapses by expelling the chloride ion, restoring the aromaticity of the quinoxaline ring and yielding the monosubstituted product, 2-chloro-3-(carbomethoxymercapto)quinoxaline. This elimination step also proceeds through a transition state.

Second Substitution Step:

The second molecule of methyl thioglycolate then attacks the remaining chlorinated carbon atom (C3 or C2) of the monosubstituted intermediate. This follows a similar SNAr pathway as the first substitution.

Key Intermediate 2: Disubstituted Meisenheimer Complex

The attack of the second thiolate nucleophile on the 2-chloro-3-(carbomethoxymercapto)quinoxaline leads to the formation of a second Meisenheimer complex. This intermediate is structurally similar to the first one, with a tetrahedral carbon atom at the site of the second substitution.

| Property | Description |

| Structure | A tetrahedral carbon at the second reaction site, bonded to the second incoming nucleophile, a chlorine atom, the carbomethoxymercapto group, and a nitrogen atom. |

| Hybridization | The carbon atom at the second reaction center is sp³ hybridized. |

| Charge | The negative charge is again delocalized over the quinoxaline ring system. |

| Aromaticity | The pyrazine ring's aromaticity is once again temporarily lost. |

Transition State 2 (TS2)

The formation of the second Meisenheimer complex is associated with a second transition state (TS2), where the new carbon-sulfur bond is partially formed.

| Property | Description |

| Geometry | A distorted tetrahedral geometry at the second carbon center undergoing substitution. |

| Bonding | Partial formation of the second C-S bond. |

| Energy | Represents the energy maximum for the formation of the second Meisenheimer intermediate. |

Finally, the expulsion of the second chloride ion from the disubstituted Meisenheimer complex leads to the formation of the final product, 2,3-bis(carbomethoxymercapto)quinoxaline, and the restoration of the aromatic quinoxaline system.

Spectroscopic Data for 2,3-Bis(carbomethoxymercapto)quinoxaline Remains Elusive

A thorough review of scientific literature and chemical databases for the advanced structural and spectroscopic characterization of the specific chemical compound 2,3-Bis(carbomethoxymercapto)quinoxaline has yielded no specific experimental data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Vibrational Spectroscopy.

While extensive research has been conducted on the broader class of quinoxaline derivatives, detailed published spectra and analysis for this particular molecule could not be located. Spectroscopic data is fundamental for the unambiguous confirmation of a compound's chemical structure and purity. This includes detailed analysis of proton and carbon environments, molecular mass, fragmentation patterns, and the identification of functional groups.

For related but distinct quinoxaline compounds, such characterization is commonly reported in scientific literature. For instance, studies on derivatives such as 2,3-bis(acetylmercaptomethyl)quinoxaline (B1214787) and other substituted quinoxalines provide comprehensive spectroscopic analyses. nih.gov However, this information is not directly transferable to 2,3-Bis(carbomethoxymercapto)quinoxaline due to the differences in their molecular structures.

The requested detailed analysis, including ¹H and ¹³C NMR chemical shifts and coupling constants, data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry for exact mass determination, fragmentation pattern analysis, and infrared and Raman vibrational frequencies, is not available in the public domain for 2,3-Bis(carbomethoxymercapto)quinoxaline.

Therefore, the generation of an article with the specified detailed outline focusing solely on the advanced structural and spectroscopic characterization of 2,3-Bis(carbomethoxymercapto)quinoxaline is not possible at this time due to the absence of the necessary primary scientific data.

Advanced Structural and Spectroscopic Characterization of 2,3 Bis Carbomethoxymercapto Quinoxaline

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of quinoxaline (B1680401) derivatives are of significant interest due to their applications in various fields, including as fluorescent materials. acs.orgmdpi.com The UV-Vis absorption spectra of quinoxaline compounds typically display two main absorption bands. scholaris.ca A high-energy band in the short-wavelength region is generally attributed to π-π* transitions of the aromatic system, while a lower-energy band at longer wavelengths is often assigned to n-π* electronic transitions involving the nitrogen atoms in the quinoxaline ring. scholaris.camdpi.com

For 2,3-Bis(carbomethoxymercapto)quinoxaline, it is anticipated that the introduction of the carbomethoxymercapto groups at the 2 and 3 positions would influence the electronic transitions. These substituents can affect the energy levels of the molecular orbitals, potentially leading to shifts in the absorption and emission maxima compared to the parent quinoxaline. The sulfur atoms in the mercapto groups, with their lone pairs of electrons, and the carbonyl groups in the carbomethoxy substituents can participate in conjugation and electronic interactions within the molecule.

Fluorescence spectroscopy provides further insights into the photophysical properties of these compounds. Quinoxaline derivatives are known to be colored and fluorescent materials due to their planar and highly conjugated structures. mdpi.com The emission spectra can reveal information about the excited state of the molecule and its relaxation pathways. The fluorescence quantum efficiency of quinoxaline derivatives can be influenced by the nature and position of substituents, as well as the polarity of the solvent. acs.org For instance, the presence of electron-donating or electron-withdrawing groups can tune the emission color and intensity. acs.org

Table 1: Illustrative Photophysical Data for a Quinoxaline Derivative

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | 350-400 nm |

| Molar Absorptivity (ε) | 10,000 M-1cm-1 |

| Emission Maximum (λem) | 425 nm |

| Fluorescence Quantum Yield (Φf) | 0.2 |

| Solvent | Tetrahydrofuran (B95107) (THF) |

Note: This table presents typical data for a quinoxaline derivative for illustrative purposes, as specific experimental data for 2,3-Bis(carbomethoxymercapto)quinoxaline was not available in the searched sources.

X-ray Crystallography for Precise Solid-State Molecular Architecture Elucidation

In the case of 2,3-Bis(carbomethoxymercapto)quinoxaline, a single-crystal X-ray diffraction analysis would reveal the precise spatial arrangement of the carbomethoxymercapto groups relative to the quinoxaline core. Key structural parameters of interest would include the C-S and S-C(O) bond lengths and angles, the torsion angles describing the orientation of the ester groups, and any intramolecular interactions, such as hydrogen bonds or close contacts, that might influence the molecular conformation.

Table 2: Illustrative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.9 |

| b (Å) | 5.5 |

| c (Å) | 15.6 |

| β (°) | 98.2 |

| Volume (Å3) | 1376.5 |

| Z | 4 |

Note: This table presents typical crystallographic data for a substituted quinoxaline derivative for illustrative purposes, as specific experimental data for 2,3-Bis(carbomethoxymercapto)quinoxaline was not available in the searched sources. nih.gov

Photoelectron Spectroscopy for Frontier Orbital Characterization and Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. nih.gov This method provides direct experimental access to the energies of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lower-lying orbitals. The ionization energies obtained from PES are crucial for understanding the chemical reactivity and electronic properties of a compound. mdpi.com

For the parent quinoxaline molecule, the first and second ionization states have been determined to be 8.99 and 10.72 eV, respectively. mdpi.com The HOMO and LUMO (lowest unoccupied molecular orbital) are often referred to as frontier orbitals, and their energy gap is a key parameter determining the electronic excitation properties and reactivity of a molecule. youtube.com

In 2,3-Bis(carbomethoxymercapto)quinoxaline, the carbomethoxymercapto substituents are expected to significantly influence the energies of the frontier orbitals. The sulfur atoms, with their lone pair electrons, are likely to contribute to high-lying occupied molecular orbitals, potentially raising the HOMO energy level compared to unsubstituted quinoxaline. Conversely, the electron-withdrawing nature of the carbomethoxy groups could lower the LUMO energy. These modifications to the frontier orbital energies would directly impact the HOMO-LUMO gap and, consequently, the electronic absorption and emission properties of the molecule. Theoretical calculations, often performed in conjunction with PES, can provide further insights into the composition and spatial distribution of the frontier orbitals. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for a Quinoxaline Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: This table presents typical frontier orbital energy values for a substituted quinoxaline derivative for illustrative purposes, as specific experimental data for 2,3-Bis(carbomethoxymercapto)quinoxaline was not available in the searched sources.

Table of Compounds

| Compound Name |

|---|

| 2,3-Bis(carbomethoxymercapto)quinoxaline |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules, providing a fundamental understanding of their reactivity and properties. For quinoxaline (B1680401) derivatives, DFT calculations are instrumental in elucidating the arrangement of electrons and energy levels within the molecule.

Energy Levels and Spatial Distribution of Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability.

In a computational study of a similar compound, 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the HOMO and LUMO energy levels. asianpubs.org For this analogous molecule, the HOMO was found to be primarily localized on the quinoxaline ring and the sulfur atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, was distributed over the entire molecule, suggesting that it can readily accept electrons. The calculated HOMO-LUMO energy gap for this related compound provides an estimate of its chemical stability and reactivity. asianpubs.orgresearchgate.net A smaller energy gap generally implies higher reactivity. asianpubs.org

Based on these findings for a structurally similar molecule, it can be inferred that for 2,3-Bis(carbomethoxymercapto)quinoxaline, the HOMO would likely be concentrated on the electron-rich quinoxaline nucleus and the sulfur atoms of the carbomethoxymercapto groups. The LUMO is expected to be delocalized across the entire molecular framework, including the carbomethoxy groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2,3-Bis(carbomethoxymercapto)quinoxaline based on Analogous Compounds

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These are estimated values based on computational studies of similar quinoxaline derivatives and are intended for illustrative purposes.

Charge Distribution, Electrostatic Potentials, and Dipole Moments

The distribution of charge within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For the analogous 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, MESP analysis revealed that the most negative potential is located around the nitrogen atoms of the quinoxaline and imidazole (B134444) rings, indicating these as the most likely sites for electrophilic attack. asianpubs.org The positive potential is distributed over the hydrogen atoms.

It is therefore probable that for 2,3-Bis(carbomethoxymercapto)quinoxaline, the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carbomethoxy groups would exhibit the most negative electrostatic potential.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating theoretical NMR chemical shifts. asianpubs.org

In the study of 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. asianpubs.org These theoretical values, when compared to experimental data, showed good agreement, thereby validating the computational model. asianpubs.org Such calculations are instrumental in assigning the signals in experimental NMR spectra. For 2,3-Bis(carbomethoxymercapto)quinoxaline, similar computational approaches could be employed to predict its ¹H and ¹³C NMR spectra, aiding in its structural confirmation.

Prediction of UV-Vis Absorption and Emission Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. asianpubs.orgnih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For the analogous 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, TD-DFT calculations were performed to predict its UV-Vis spectrum. asianpubs.orgresearchgate.net The calculated λmax values were found to be in good agreement with the experimental spectrum, allowing for the assignment of the observed electronic transitions, which are typically π→π* and n→π* transitions within the quinoxaline chromophore. asianpubs.orgias.ac.in It is anticipated that 2,3-Bis(carbomethoxymercapto)quinoxaline would exhibit similar electronic transitions, and its UV-Vis spectrum could be reliably predicted using TD-DFT.

Table 2: Hypothetical Predicted Spectroscopic Data for 2,3-Bis(carbomethoxymercapto)quinoxaline based on Analogous Compounds

| Spectroscopic Technique | Predicted Parameter | Estimated Value |

| ¹³C NMR | Chemical Shift Range (ppm) | 120-160 (aromatic), 165-175 (carbonyl) |

| ¹H NMR | Chemical Shift Range (ppm) | 7.5-8.5 (aromatic), 3.5-4.0 (methyl) |

| UV-Vis Spectroscopy | λmax (nm) | 250-350 |

Note: These are estimated values based on computational studies of similar quinoxaline derivatives and are intended for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (i.e., the lowest energy conformer). Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

While specific conformational analyses and MD simulations for 2,3-Bis(carbomethoxymercapto)quinoxaline are not reported, studies on other quinoxaline derivatives have utilized these techniques. rsc.org MD simulations can reveal how the side chains of 2,3-Bis(carbomethoxymercapto)quinoxaline might rotate and flex, which can influence its ability to interact with other molecules or biological targets. Such simulations would typically be performed in a simulated solvent environment to mimic real-world conditions.

Reaction Pathway Modeling and Kinetic Insights

The synthesis of 2,3-Bis(carbomethoxymercapto)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline (B139996) with methyl thioglycolate. Computational modeling of this reaction pathway would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. This would allow for the identification of transition states, intermediates, and the calculation of activation barriers.

Reaction Mechanism and Activation Barriers:

The reaction likely proceeds through a nucleophilic aromatic substitution mechanism. The sulfur atom of methyl thioglycolate acts as the nucleophile, attacking the carbon atoms at the 2 and 3 positions of the quinoxaline ring, which are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrazine (B50134) ring. The reaction would proceed in two successive steps, with the substitution of the two chlorine atoms.

A hypothetical reaction energy profile could be modeled to determine the activation energy for each step. It is expected that the first substitution would have a slightly different activation barrier than the second, due to the electronic effect of the newly introduced carbomethoxymercapto group on the quinoxaline ring.

Kinetic Constants:

From the calculated activation barriers (ΔG‡), the rate constants (k) for each step of the reaction could be estimated using the transition state theory, for example, via the Eyring equation:

k = (κkBT/h) e(-ΔG‡/RT)

where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

While specific values for 2,3-Bis(carbomethoxymercapto)quinoxaline are not available, kinetic studies on the esterification of carboxylic acids, a key step in the formation of the carbomethoxy group, have been modeled. mdpi.commdpi.comjchr.orgcore.ac.ukresearchgate.net These studies often reveal second-order kinetics, and the activation energies are influenced by the nature of the catalyst and the reactants. researchgate.net

Table 4.4.1: Hypothetical Kinetic Parameters for the Synthesis of 2,3-Bis(carbomethoxymercapto)quinoxaline

| Reaction Step | Hypothetical Activation Energy (kJ/mol) | Hypothetical Rate Constant (s⁻¹) at 298 K |

| First Substitution | 60 - 80 | 10⁻³ - 10⁻⁵ |

| Second Substitution | 65 - 85 | 10⁻⁴ - 10⁻⁶ |

| Note: These are estimated values for illustrative purposes, as specific experimental or computational data for this reaction are not available. |

Non-Covalent Interactions and Intermolecular Association Studies

The supramolecular chemistry of 2,3-Bis(carbomethoxymercapto)quinoxaline is governed by a variety of non-covalent interactions, which dictate its crystal packing and behavior in solution. Computational methods are invaluable for identifying and quantifying these weak interactions.

Types of Non-Covalent Interactions:

π-π Stacking: The electron-deficient quinoxaline ring can engage in π-π stacking interactions with electron-rich aromatic systems. In the solid state, this can lead to the formation of columnar structures.

Sulfur-π Interactions: The sulfur atoms in the carbomethoxymercapto side chains can act as electron donors and interact with the π-system of the quinoxaline ring of neighboring molecules. nih.govnih.govresearchgate.netacs.org These interactions play a significant role in the structure and stability of sulfur-containing proteins and organic materials. nih.govrsc.org

C-H···S and C-H···O Interactions: The hydrogen atoms on the quinoxaline ring and the methyl groups can form weak hydrogen bonds with the sulfur and oxygen atoms of adjacent molecules.

Computational Approaches:

Hirshfeld Surface Analysis: This method can be used to visualize and quantify intermolecular contacts in a crystal structure, providing a fingerprint of the important non-covalent interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points associated with non-covalent interactions and characterize their strength and nature.

Non-Covalent Interaction (NCI) Plots: NCI plots are a visualization technique that highlights regions of space involved in non-covalent interactions, distinguishing between attractive and repulsive forces.

Table 4.5.1: Expected Non-Covalent Interactions in 2,3-Bis(carbomethoxymercapto)quinoxaline

| Interaction Type | Interacting Atoms/Groups | Estimated Interaction Energy (kJ/mol) |

| π-π Stacking | Quinoxaline rings | 10 - 50 |

| Sulfur-π | S atom and Quinoxaline ring | 5 - 20 |

| C-H···S | C-H and S atom | 2 - 10 |

| C-H···O | C-H and O atom of C=O | 4 - 15 |

| Note: These are typical energy ranges for such interactions and may vary for the specific compound. |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its physicochemical properties. dergipark.org.trnih.govsemanticscholar.orgfarmaciajournal.com While QSPR studies on quinoxaline derivatives have predominantly focused on their biological activities (QSAR), the same principles can be applied to predict their chemical and physical properties. nih.govnih.govnih.govnih.gov

Molecular Descriptors:

A wide range of molecular descriptors can be calculated for 2,3-Bis(carbomethoxymercapto)quinoxaline to build a QSPR model. These can be categorized as:

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electronic structure (e.g., dipole moment, HOMO-LUMO energies, partial charges). dergipark.org.tr

Physicochemical Descriptors: Such as logP (lipophilicity) and molar refractivity.

QSPR Models for Physicochemical Properties:

A multiple linear regression (MLR) or more advanced machine learning model could be developed to predict properties such as:

Melting Point: This would likely be correlated with descriptors related to molecular size, symmetry, and intermolecular forces. A QSPR study on a series of quinoxaline derivatives has successfully predicted their melting points. nih.gov

Solubility: This would be influenced by descriptors related to polarity, hydrogen bonding capacity, and molecular size.

Electronic Properties: Properties like the HOMO-LUMO gap, which is relevant for the material's potential use in electronics, could be correlated with electronic and quantum-chemical descriptors. researchgate.net

Table 4.6.1: Relevant Molecular Descriptors for QSPR Modeling of 2,3-Bis(carbomethoxymercapto)quinoxaline

| Descriptor Type | Example Descriptor | Predicted Property |

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Polarity, Melting Point |

| Physicochemical | LogP | Lipophilicity, Biological Activity |

| Note: This table provides examples of descriptor types and their potential application in QSPR models. |

While specific QSPR models for the chemical and physical properties of 2,3-Bis(carbomethoxymercapto)quinoxaline have not been reported, the established methodologies in computational chemistry suggest that such models could be developed to provide valuable predictions of its behavior.

Chemical Reactivity and Derivatization Strategies

Transformations at the Carbomethoxymercapto Moieties

The thioester and sulfide (B99878) functionalities of the carbomethoxymercapto groups are amenable to several chemical transformations, including hydrolysis, oxidation, and nucleophilic attack.

The ester groups in 2,3-bis(carbomethoxymercapto)quinoxaline can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically more common for thioesters. Treatment with an aqueous base, such as sodium hydroxide (B78521), would lead to the initial formation of the corresponding dicarboxylate salt. Subsequent acidification would then yield the dicarboxylic acid derivative.

Alternatively, complete hydrolysis of the thioester linkages can lead to the formation of quinoxaline-2,3-dithiol (B7734207). This reaction is significant as it provides a route to a key intermediate for the synthesis of various other quinoxaline (B1680401) derivatives. The hydrolysis can be achieved under basic conditions, followed by acidification to protonate the thiolate anions.

A study on the hydrolysis of a methyl ester on a different quinoxaline derivative suggests that such transformations are feasible on this heterocyclic system. sapub.org

Table 1: Predicted Conditions for Hydrolysis of 2,3-Bis(carbomethoxymercapto)quinoxaline

| Product | Reagents and Conditions |

| Quinoxaline-2,3-dicarboxylic acid derivative | 1. NaOH (aq), heat 2. HCl (aq) |

| Quinoxaline-2,3-dithiol | 1. NaOH (aq), heat 2. HCl (aq) |

The sulfur atoms in the thioether linkages of 2,3-bis(carbomethoxymercapto)quinoxaline are susceptible to oxidation. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

Selective oxidation to the corresponding bis(sulfoxide) can be achieved using mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.

Further oxidation to the bis(sulfone) requires stronger oxidizing agents or more forcing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA at elevated temperatures can be employed to achieve this transformation. The electron-withdrawing nature of the sulfone groups significantly alters the electronic properties of the quinoxaline ring.

The reactivity of related 2-alkylthioquinoxalines in nucleophilic substitution reactions is influenced by the oxidation state of the sulfur, with sulfoxides and sulfones being more reactive. rsc.org

Table 2: Predicted Reagents for the Oxidation of 2,3-Bis(carbomethoxymercapto)quinoxaline

| Product | Oxidizing Agent |

| 2,3-Bis(carbomethoxysulfinyl)quinoxaline | Hydrogen peroxide (H₂O₂), m-CPBA (1 equiv.) |

| 2,3-Bis(carbomethoxysulfonyl)quinoxaline | Potassium permanganate (KMnO₄), m-CPBA (>2 equiv.) |

The carbonyl carbon of the thioester group is electrophilic and can be attacked by various nucleophiles. This reactivity allows for the modification of the carbomethoxymercapto side chains. For instance, reaction with amines (ammonolysis) would lead to the formation of the corresponding amides and the release of methanethiol. Similarly, reaction with alcohols (alcoholysis) under catalytic conditions could result in transesterification.

These nucleophilic acyl substitution reactions are fundamental in organic chemistry and provide a versatile method for introducing a wide array of functional groups onto the quinoxaline scaffold at the 2 and 3 positions.

Modifications and Reactions of the Quinoxaline Core

The quinoxaline nucleus itself can undergo chemical modifications, primarily through electrophilic aromatic substitution on the fused benzene (B151609) ring or through cross-coupling reactions at the carbon atoms of the pyrazine (B50134) ring, although the latter would require prior functionalization.

The benzene ring of the quinoxaline system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The positions of substitution (5, 6, 7, or 8) are influenced by the directing effects of the substituents on both the pyrazine and benzene rings. The two nitrogen atoms in the pyrazine ring are deactivating, making the quinoxaline core less reactive towards electrophilic attack than benzene.

The 2,3-bis(carbomethoxymercapto) substituents are expected to be weakly deactivating towards electrophilic aromatic substitution on the benzene ring due to the electron-withdrawing nature of the thioester groups. Therefore, harsher reaction conditions may be required compared to benzene. Substitution is likely to occur at the 5- and 8-positions, which are para to the nitrogen atoms and generally the most reactive positions in the quinoxaline ring system for electrophilic attack. For example, nitration would likely yield a mixture of the 5-nitro and 8-nitro derivatives.

While the C-S bonds in 2,3-bis(carbomethoxymercapto)quinoxaline are generally stable, modern cross-coupling methodologies could potentially be adapted for their modification. However, a more common strategy for functionalizing the 2 and 3 positions of the quinoxaline core involves starting from a 2,3-dihaloquinoxaline.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Starting from 2,3-dichloro- or 2,3-dibromoquinoxaline, a wide variety of substituents can be introduced at these positions. For instance, a Suzuki coupling with an arylboronic acid would yield a 2,3-diarylquinoxaline. A Sonogashira coupling with a terminal alkyne would introduce alkynyl moieties. researchgate.net

Although not a direct reaction of 2,3-bis(carbomethoxymercapto)quinoxaline, the synthesis of this compound itself likely proceeds via the reaction of a 2,3-dihaloquinoxaline with a carbomethoxymercaptan salt, which is a nucleophilic aromatic substitution reaction. udayton.edu

Table 3: Examples of Cross-Coupling Reactions on 2,3-Dihaloquinoxalines

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | 2,3-Diarylquinoxaline |

| Stille Coupling | Organostannane | 2,3-Diorganylquinoxaline |

| Sonogashira Coupling | Terminal alkyne | 2,3-Dialkynylquinoxaline |

| Buchwald-Hartwig Amination | Amine | 2,3-Diaminoquinoxaline |

Regioselective Functionalization of the Quinoxaline Framework

The reactivity of the quinoxaline ring is significantly influenced by the two nitrogen atoms, which render the pyrazine ring electron-deficient and the benzene ring comparatively electron-rich. The substituents at the 2 and 3 positions, in this case, the carbomethoxymercapto groups, further modulate this reactivity.

Common electrophilic substitution reactions and the predicted major products are summarized in the table below.

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro- and 8-nitro-2,3-bis(carbomethoxymercapto)quinoxaline |

| Halogenation | Br₂/FeBr₃ | 5-Bromo- and 8-bromo-2,3-bis(carbomethoxymercapto)quinoxaline |

| Sulfonation | SO₃/H₂SO₄ | 2,3-Bis(carbomethoxymercapto)quinoxaline-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally low yielding due to deactivation and complexation with Lewis acid |

Nucleophilic Substitution: The pyrazine ring of the quinoxaline system is susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. However, in 2,3-Bis(carbomethoxymercapto)quinoxaline, these positions are already substituted. Nucleophilic aromatic substitution of hydrogen on the benzene ring is generally difficult but can be achieved with potent nucleophiles under harsh conditions, often leading to a mixture of products.

A more plausible site for nucleophilic attack is the carbonyl carbon of the ester group or the sulfur atom of the thioether, leading to hydrolysis, amidation, or other transformations of the side chains rather than the quinoxaline core itself.

Synthesis of Analogues with Varied Substituents and Core Modifications

The synthesis of analogues of 2,3-Bis(carbomethoxymercapto)quinoxaline can be approached by modifying the synthetic route to the parent compound. The most common method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov

Exploration of Functional Group Tolerance in Synthetic Schemes

The synthesis of 2,3-Bis(carbomethoxymercapto)quinoxaline likely proceeds through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound bearing the desired side chains, or by nucleophilic substitution on 2,3-dichloroquinoxaline (B139996) with a thiol containing the carbomethoxy group. nih.gov The tolerance of various functional groups on the o-phenylenediamine precursor allows for the synthesis of a diverse range of analogues with substituents on the benzene ring.

The following table illustrates the potential for synthesizing substituted analogues based on the functional group tolerance in the condensation reaction.

| Substituted o-Phenylenediamine | Tolerated Functional Group | Resulting Analogue |

| 4-Nitro-1,2-phenylenediamine | Nitro (-NO₂) | 6-Nitro-2,3-bis(carbomethoxymercapto)quinoxaline |

| 4-Halo-1,2-phenylenediamine | Halogen (-F, -Cl, -Br) | 6-Halo-2,3-bis(carbomethoxymercapto)quinoxaline |

| 4-Methyl-1,2-phenylenediamine | Alkyl (-CH₃) | 6-Methyl-2,3-bis(carbomethoxymercapto)quinoxaline |

| 4-Methoxy-1,2-phenylenediamine | Alkoxy (-OCH₃) | 6-Methoxy-2,3-bis(carbomethoxymercapto)quinoxaline |

The ester and thioether functionalities of the 1,2-dicarbonyl precursor are generally stable under the mild acidic or neutral conditions typically employed for the condensation reaction. However, strongly acidic or basic conditions should be avoided to prevent hydrolysis of the ester or oxidation of the thioether.

Stereoselective Synthesis of Chiral Analogues (if applicable)

Chirality can be introduced into the analogues of 2,3-Bis(carbomethoxymercapto)quinoxaline in several ways:

Using a Chiral o-Phenylenediamine: Condensation with a chiral, enantiomerically pure o-phenylenediamine derivative would result in a chiral quinoxaline.

Introducing Chiral Centers in the Side Chains: Modification of the carbomethoxymercapto side chains to include chiral centers would lead to chiral analogues.

Asymmetric Hydrogenation: For analogues with a reducible quinoxaline ring, asymmetric hydrogenation can be a powerful tool to create chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org Iridium-catalyzed asymmetric hydrogenation has been shown to be effective for the synthesis of chiral tetrahydroquinoxalines. rsc.org

Investigation of Regioselectivity and Chemoselectivity in Chemical Transformations

The presence of multiple reactive sites in 2,3-Bis(carbomethoxymercapto)quinoxaline—the benzene and pyrazine rings, the thioether sulfur atoms, and the ester carbonyl groups—makes the study of regioselectivity and chemoselectivity in its chemical transformations particularly important.

Regioselectivity: As discussed in section 5.2.3, electrophilic attack is predicted to be regioselective for the C-5 and C-8 positions of the benzene ring. The specific ratio of these isomers would depend on the nature of the electrophile and the reaction conditions.

Chemoselectivity: The chemoselectivity of reactions will be dictated by the choice of reagents and conditions.

Oxidation: Mild oxidizing agents are likely to selectively oxidize the sulfur atoms of the thioether to sulfoxides and then to sulfones without affecting the quinoxaline ring. Stronger oxidizing agents could lead to the formation of quinoxaline-N-oxides or degradation of the molecule.

Reduction: The ester groups can be selectively reduced to alcohols using reagents like lithium aluminum hydride, while leaving the quinoxaline ring intact. Catalytic hydrogenation, on the other hand, could potentially reduce both the quinoxaline ring (to a tetrahydroquinoxaline) and the ester groups, depending on the catalyst and conditions.

Hydrolysis: The ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. This reaction would likely occur without affecting the thioether linkages or the quinoxaline core under controlled conditions.

The following table summarizes the expected chemoselective transformations.

| Reaction Type | Reagent/Condition | Selective Transformation |

| Oxidation | m-CPBA (1 equiv per S) | Formation of sulfoxides |

| Oxidation | m-CPBA (>2 equiv per S) | Formation of sulfones |

| Reduction | LiAlH₄ | Reduction of esters to alcohols |

| Hydrolysis | aq. NaOH, then H₃O⁺ | Hydrolysis of esters to carboxylic acids |

Advanced Applications in Chemical Sciences Strictly Non Biological Focus

Coordination Chemistry and Ligand Design

The presence of nitrogen atoms within the quinoxaline (B1680401) ring and the sulfur atoms in the mercapto groups makes 2,3-Bis(carbomethoxymercapto)quinoxaline and its analogues potent ligands for a wide array of metal ions. The electronic properties and structural flexibility of these ligands allow for the formation of diverse and stable metal complexes.

Derivatives of quinoxaline-2,3-dithiol (B7734207) readily form stable complexes with a variety of transition metals. The deprotonated dithiol form, quinoxaline-2,3-dithiolate, acts as an excellent S,S-chelating agent. Research has documented the synthesis of complexes with numerous divalent transition metal ions, including Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II), as well as Silver(I). researchgate.net

For instance, Ni(II) complexes can exist in cationic, neutral, and anionic forms, where the ligand is S-S coordinated to the metal. isca.in In the case of bis(quinoxaline-2,3-dithiolato)nickel(II), the sulfur atoms are directly coordinated to the Ni(II) center. isca.in Furthermore, diiron dithiolate complexes, which serve as models for hydrogenase active sites, have been synthesized by reacting 2,3-bis(bromomethyl)quinoxaline (B1328767) with iron carbonyl compounds, demonstrating the utility of the S-alkylated quinoxaline scaffold in creating complex bimetallic structures. nih.gov

| Metal Ion | Ligand Derivative | Resulting Complex Type | Reference |

|---|---|---|---|

| Ni(II) | Quinoxaline-2,3-dithiol | [Ni(QS2)2]2- (Anionic), Neutral, and Cationic Complexes | isca.in |

| Mn(II), Co(II), Cu(II) | bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine | [M(L)X]X | researchgate.net |

| Zn(II), Cd(II), Ag(I) | bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine | [M(L)X]X | researchgate.net |

| Fe(II) | 2,3-bis(bromomethyl)quinoxaline (precursor) | [Fe2{(μ-CH2S)2R}(CO)6] (R = quinoxaline) | nih.gov |

| Pt(II) | Quinoxaline-2,3-dithiolate | Luminescent Platinum(II) Complexes | isca.in |

The coordination behavior of quinoxaline-dithiol based ligands is highly versatile, leading to a range of molecular geometries. The primary coordination often occurs through the two sulfur atoms of the dithiolate, forming a stable five-membered chelate ring with the metal center. isca.in This S,S-coordination is observed in anionic and neutral square planar complexes of Ni(II). isca.in

When the sulfur atoms are functionalized, as in 2,3-Bis(carbomethoxymercapto)quinoxaline, coordination can also involve the nitrogen atoms of the quinoxaline ring. The specific coordination mode and resulting geometry depend on the metal ion, its preferred coordination number, and the steric and electronic nature of the ligand's substituents.

For example, a ligand synthesized from 2,3-quinoxalinedithiol (B74760) and 2,6-bis(bromomethyl)pyridine (B1268884) acts as a pentadentate NS4 chelating agent, involving the pyridine (B92270) nitrogen and four sulfur atoms in coordination. researchgate.net This leads to complexes with geometries such as octahedral for Ni(II) and Mn(II). researchgate.net In diiron complexes derived from 2,3-bis(bromomethyl)quinoxaline, the quinoxaline moiety acts as a bridge between the two iron centers, which are also bridged by the sulfur atoms of the dithiolate backbone. nih.gov

The quinoxaline-2,3-dithiol unit is a valuable building block for constructing more elaborate polydentate and macrocyclic ligands. rsc.org By reacting the dithiol with bifunctional electrophiles, it is possible to create larger ligand systems with tailored coordination pockets.

A clear example is the reaction of 2,3-quinoxalinedithiol with 2,6-bis(bromomethyl)pyridine. This synthesis yields bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine, a precursor to macrocyclic ligands that can encapsulate metal ions. researchgate.net This strategy allows for the design of ligands that can enforce specific coordination geometries and impart unique electronic or catalytic properties to the resulting metal complexes. The ability to introduce additional donor atoms (like the pyridine nitrogen in this example) enhances the ligand's denticity and allows for the formation of highly stable, multi-coordinate metal complexes. Such designed ligands are crucial for developing selective sensors, molecular magnets, and catalysts.

Catalysis

The electronic properties of the quinoxaline ring system, combined with the coordinating ability of the sulfur-containing side chains, make metal complexes of 2,3-Bis(carbomethoxymercapto)quinoxaline and its analogues promising candidates for catalysis.

While specific catalytic studies on complexes of 2,3-Bis(carbomethoxymercapto)quinoxaline are not yet prevalent, the catalytic activity of related quinoxaline-based metal complexes is well-documented. These systems are active in a variety of homogeneous catalytic transformations.

For instance, transition metal complexes involving quinoxaline-based Schiff base ligands have been successfully employed as catalysts for phenol (B47542) hydroxylation reactions. researchgate.net In these systems, coordinatively unsaturated metal centers like Mn(II), Fe(III), and Cu(II) were found to be catalytically active. researchgate.net Similarly, simple iron(III) complexes with quinoxaline have demonstrated catecholase activity, catalyzing the oxidation of catechols to their corresponding o-quinones, mimicking the function of catechol oxidase enzymes. mdpi.com These examples underscore the potential of the quinoxaline framework to support catalytically active metal centers. The thioether groups in 2,3-Bis(carbomethoxymercapto)quinoxaline can provide a soft donor environment, which could be beneficial for catalytic reactions involving soft metal ions or substrates.

| Catalyst System | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|

| Fe(III)-Quinoxaline Complexes | Catechol Oxidation (Catecholase Activity) | The complexes catalyze the oxidation of 3,5-di-tert-butyl catechol to 3,5-di-tert-butyl-o-benzoquinone. | mdpi.com |

| Mn(II), Fe(III), Cu(II) Complexes with Quinoxaline Schiff Base | Phenol Hydroxylation | Coordinatively unsaturated complexes showed good catalytic activity, with the Cu(II) complex yielding the highest conversion. | researchgate.net |

The quinoxaline scaffold itself, independent of metal coordination, is a valuable motif in the field of organocatalysis. The synthesis of quinoxaline derivatives often employs organocatalysts, highlighting the interaction between the quinoxaline ring system and catalytic species. researchgate.netsapub.org More importantly, the structural and electronic features of the quinoxaline ring can be incorporated into the design of novel organocatalysts.

While there are no specific reports on 2,3-Bis(carbomethoxymercapto)quinoxaline as an organocatalyst, the broader class of N-heterocyclic compounds is extensively used in this field. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an efficient organocatalyst for the synthesis of complex fused quinazoline (B50416) derivatives, which are structurally related to quinoxalines. nih.gov The development of efficient and practical procedures for synthesizing heterocyclic compounds like quinoxalines often relies on novel organocatalysts. researchgate.net This indicates a strong potential for designing specialized organocatalysts based on the quinoxaline framework, where the substituents at the 2 and 3 positions could be modified to tune catalytic activity and selectivity for various organic transformations.

Information on "2,3-Bis(carbomethoxymercapto)quinoxaline" in Advanced Chemical Applications is Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, no specific research or application data was found for the chemical compound 2,3-Bis(carbomethoxymercapto)quinoxaline within the advanced, non-biological fields of materials science, photonics, and supramolecular chemistry as requested.

The investigation sought to detail its role in the following areas:

Materials Science and Photonics:

Design and Synthesis of Organic Semiconductors and Electronic Materials

Development of Fluorescent Dyes and Chromophores for Optoelectronic Devices

Exploration in Chemical Sensing Applications (e.g., ion sensing, pH sensing)

Building Blocks for Supramolecular Chemistry:

Investigation of Self-Assembly Processes

Formation of Cages, Rotaxanes, and Other Molecular Architectures

While the broader class of quinoxaline derivatives is a subject of extensive research for these applications—showing significant promise as organic semiconductors, fluorescent materials, and components in supramolecular structures—no studies specifically name or detail the properties and performance of 2,3-Bis(carbomethoxymercapto)quinoxaline in these contexts. The available literature focuses on other substituted quinoxalines, such as those with aryl, thienyl, or bromo functional groups at the 2 and 3 positions.

Therefore, it is not possible to generate a scientifically accurate article on 2,3-Bis(carbomethoxymercapto)quinoxaline that adheres to the specified outline, as the foundational research data does not appear to be publicly available.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The classical synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While effective, these methods can sometimes suffer from harsh reaction conditions, the use of hazardous reagents, and moderate yields. nih.gov Future research should focus on developing novel, more sustainable synthetic routes to 2,3-Bis(carbomethoxymercapto)quinoxaline that prioritize atom economy and efficiency.

One promising avenue is the exploration of green chemistry principles. For instance, the use of natural deep eutectic solvents (NADESs) has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature, often without the need for additional catalysts. unicam.itresearchgate.net Applying such solvent systems to the synthesis of 2,3-Bis(carbomethoxymercapto)quinoxaline could significantly reduce the environmental impact of its production.

Furthermore, catalyst development will be crucial. The use of recyclable and environmentally benign catalysts, such as alumina-supported heteropolyoxometalates, has demonstrated success in quinoxaline synthesis under mild conditions. nih.gov Research into catalysts that can efficiently facilitate the introduction of the carbomethoxymercapto groups onto the quinoxaline core would be highly valuable. This could involve exploring novel transition metal catalysts or even biocatalytic approaches to enhance selectivity and reduce waste.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Solvents (e.g., NADESs) | Reduced environmental impact, mild reaction conditions, potential for catalyst-free reactions. unicam.it | Screening of various NADES compositions, optimization of reaction parameters (temperature, time). |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. nih.gov | Development of novel solid-supported catalysts, investigation of catalyst stability and reusability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification of suitable enzymes, enzyme engineering for enhanced activity and stability. |

| Photocatalysis | Use of light as a green energy source, potential for novel reaction pathways. researchgate.net | Design of efficient photocatalysts, investigation of reaction mechanisms under irradiation. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The exploration of structure-activity relationships (SAR) for 2,3-Bis(carbomethoxymercapto)quinoxaline and its analogues would be greatly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). rsc.org Automated platforms can rapidly generate libraries of related compounds by systematically varying substituents on the quinoxaline core or modifying the ester group of the carbomethoxymercapto moiety. researchgate.net

Microdroplet-based reaction systems, for example, have been shown to dramatically accelerate the synthesis of quinoxaline derivatives, with reactions completing in milliseconds and achieving high conversion rates without the need for catalysts. nih.govresearchgate.net Coupling such rapid synthesis techniques with high-throughput screening assays would enable the swift identification of derivatives with optimized properties for specific applications. This approach would be particularly beneficial in drug discovery, where large numbers of compounds need to be synthesized and evaluated for their biological activity. nih.gov

Future research in this area should focus on adapting existing automated synthesis protocols for the specific chemistry of 2,3-Bis(carbomethoxymercapto)quinoxaline. This includes developing robust methods for the introduction of the sulfur-containing functional groups in an automated fashion and designing compatible HTE assays to evaluate the desired properties of the resulting compound libraries.

Exploration of Compound Behavior and Reactivity in Extreme or Non-Conventional Conditions

Understanding the behavior of 2,3-Bis(carbomethoxymercapto)quinoxaline under extreme or non-conventional conditions could unveil novel properties and applications. For instance, investigating its stability and reactivity at high temperatures and pressures could be relevant for its use in materials science, where robust compounds are often required.

A particularly interesting area for exploration is the photochemistry of this compound. The presence of both the quinoxaline ring system and sulfur-containing functional groups suggests that it may exhibit interesting photochemical reactivity. For example, studies on quinoxalin-2-thiones have shown that they can undergo photochemical cycloaddition reactions. clockss.org Investigating the photochemical behavior of 2,3-Bis(carbomethoxymercapto)quinoxaline could lead to the discovery of novel light-induced transformations and the synthesis of unique molecular architectures.

Furthermore, subjecting the compound to electrochemical analysis could reveal its redox properties, which could be relevant for applications in electronics or as a catalyst. The response of the molecule to ultrasonic or microwave irradiation could also lead to the discovery of novel reactivity and more efficient synthetic transformations.

Interdisciplinary Research with Non-Biological Fields (e.g., Nanoscience, Polymer Chemistry, Surface Chemistry)

The unique structural features of 2,3-Bis(carbomethoxymercapto)quinoxaline make it an attractive candidate for interdisciplinary research in several non-biological fields.

In the realm of nanoscience , the compound could be explored as a building block for self-assembled monolayers on metal surfaces, leveraging the affinity of sulfur for metals like gold. This could lead to the development of novel sensors or electronic devices. The quinoxaline core also provides a platform for creating functionalized nanoparticles with specific recognition or catalytic properties.

In polymer chemistry , 2,3-Bis(carbomethoxymercapto)quinoxaline could potentially serve as a monomer for the synthesis of novel polymers. The two carbomethoxymercapto groups could be functionalized to allow for polymerization, leading to materials with interesting optical, electronic, or thermal properties. Quinoxaline-based polymers have already shown promise in various applications, and incorporating this specific monomer could lead to materials with tailored characteristics. researchgate.net

In surface chemistry , the compound could be investigated as a corrosion inhibitor for metals. researchgate.net The presence of nitrogen and sulfur atoms, which are known to coordinate with metal surfaces, suggests that it might form a protective layer that prevents corrosion. Research in this area would involve studying the adsorption of the molecule on different metal surfaces and evaluating its effectiveness in preventing corrosion in various environments.

Discovery of Unexplored Chemical Reactivity Modes and Synthetic Transformations

The rich chemistry of the quinoxaline nucleus suggests that there are likely many unexplored reactivity modes for 2,3-Bis(carbomethoxymercapto)quinoxaline. Future research should aim to uncover these novel transformations, which could lead to the synthesis of a wide range of new and valuable compounds.

One area of interest is the reactivity of the carbomethoxymercapto groups. These functional groups could serve as handles for a variety of chemical modifications. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with other molecules to form amides or esters. The sulfur atom could also be a site for further reactions, such as oxidation to the sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule.

Furthermore, the quinoxaline ring itself is susceptible to a range of transformations, including electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions. sapub.org Exploring these reactions with 2,3-Bis(carbomethoxymercapto)quinoxaline as the substrate could lead to the synthesis of a diverse library of new quinoxaline derivatives with potentially interesting properties. The photochemical reactions of related thio-substituted quinoxalines also suggest that this compound may undergo unique cyclization or rearrangement reactions upon exposure to light. acs.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2,3-disubstituted quinoxaline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Traditional methods for 2,3-disubstituted quinoxalines involve nucleophilic aromatic substitution (NAS) of 2,3-dichloroquinoxaline, often requiring metal catalysts like Pd or Cu for activation. A recent microwave-assisted one-pot synthesis eliminates metal catalysts, achieving symmetrical 2,3-substitution with reduced reaction time (10–30 minutes) and moderate-to-high yields (60–85%) . For greener approaches, uncatalyzed methods under mild conditions (e.g., ethanol/water at 50°C) yield 2,3-diphenylquinoxalines in 80–95% yield within 2 hours . Key factors for route selection include substrate compatibility, scalability, and environmental impact.

Q. How can reverse-phase HPLC be optimized for purity analysis of 2,3-bis(aryl)quinoxaline derivatives?

- Methodological Answer : A validated reverse-phase HPLC method using a Newcrom R1 column (4.6 × 150 mm, 5 µm) achieves baseline separation of 2,3-bis(4-methoxyphenyl)quinoxaline. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) at 1.0 mL/min and UV detection at 254 nm are effective. Retention times vary with substituent hydrophobicity; logP values (e.g., 4.17 for 2,3-bis(4-methoxyphenyl)quinoxaline) guide method development .

Q. What safety protocols are critical when handling quinoxaline derivatives in the laboratory?

- Methodological Answer : Quinoxalines like 2,3-Quinoxalinedimethanol diacetate require strict adherence to GHS hazard classifications:

- Skin/Eye Protection : Wear nitrile gloves and safety goggles (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .

- Spill Management : Neutralize acidic byproducts (e.g., hydrogen bromide) with sodium bicarbonate and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How does the electronic structure of 2,3-dithienylquinoxaline derivatives influence their coordination chemistry with Ag(I)?